molecular formula C6H6N2O3 B1307363 6-methoxypyrimidine-4-carboxylic Acid CAS No. 38214-45-8

6-methoxypyrimidine-4-carboxylic Acid

Cat. No.: B1307363
CAS No.: 38214-45-8
M. Wt: 154.12 g/mol
InChI Key: GOLLRPFWZLSHBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxypyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrimidine derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.12 g/mol
  • CAS Number : 38214-45-8
  • Structure : The compound features a pyrimidine ring with a methoxy group at the 6-position and a carboxylic acid group at the 4-position, which contributes to its reactivity and biological properties.

Antagonism of Retinol Binding Protein 4

Recent studies have highlighted the role of 6-methoxypyrimidine-4-carboxylic acid as an antagonist of retinol binding protein 4 (RBP4). This protein is implicated in the pathophysiology of age-related macular degeneration (AMD) and Stargardt disease, conditions characterized by retinal degeneration.

  • Mechanism : The compound inhibits the complexation of holo-RBP4 with transthyretin, leading to reduced levels of circulating RBP4. This reduction is associated with decreased accumulation of cytotoxic bisretinoids in retinal cells, which are believed to contribute to retinal damage in AMD patients .
  • Case Studies : In preclinical models, such as the Abca4 knockout mice, administration of compounds related to this compound demonstrated significant reductions in retinal bisretinoid levels, supporting its potential therapeutic use in preventing or slowing the progression of retinal diseases .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets allows for modifications that can enhance its efficacy and specificity.

  • Research Findings : Computational docking studies have shown that derivatives of this compound can bind effectively to target proteins involved in metabolic pathways related to retinal health. Such findings suggest that further exploration could yield novel treatments for conditions linked to RBP4 dysregulation .

Treatment of Retinal Diseases

The primary application of this compound lies in its potential to treat diseases like AMD and Stargardt disease through modulation of RBP4 levels. By reducing toxic accumulations in the retina, this compound could help preserve vision in affected individuals.

Summary Table of Applications

Application AreaDescriptionEvidence/Case Studies
Antagonism of RBP4Reduces bisretinoid accumulation in retinal diseasesPreclinical studies showing reduced retinal damage
Drug DevelopmentScaffold for creating new pharmaceuticalsComputational docking studies indicating binding efficacy
Potential Anticancer ActivityMay interfere with tumor growth signaling pathwaysLimited studies on analogs showing anticancer effects

Mechanism of Action

The mechanism of action of 6-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxypyrimidine-5-carboxylic acid
  • 6-Hydroxypyrimidine-4-carboxylic acid
  • 6-Methylpyrimidine-4-carboxylic acid

Uniqueness

6-Methoxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. Its methoxy group at the 6-position and carboxylic acid group at the 4-position make it a versatile intermediate in synthetic chemistry .

Biological Activity

6-Methoxypyrimidine-4-carboxylic acid (6-MPCA) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. Its structure features a pyrimidine ring with a methoxy group at the sixth position and a carboxylic acid group at the fourth position, giving it unique properties that have been explored in various studies.

  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.13 g/mol
  • Appearance : Solid form, potentially toxic upon ingestion or skin contact.

Synthesis Methods

Several synthetic routes are employed to produce 6-MPCA, including:

  • Condensation of Methyl Acetoacetate and Formamide : This method involves cyclization and deprotection steps.
  • Reaction of N,N-Dimethylaminoacetonitrile with Formic Acid : Followed by methylation to yield the desired compound.

Characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm structure and purity .

Biological Activity Overview

6-MPCA has been investigated for various biological activities, including:

  • Antitumor Activity : Research has shown that derivatives of 6-MPCA exhibit moderate to weak inhibitory effects on human cancer cell lines. For instance, one study evaluated its derivatives against several cancer types and found that structural modifications could enhance potency .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. Results indicated weak inhibitory activity, suggesting that further optimization of its chemical structure is necessary for improved efficacy .
  • Herbicidal Properties : 6-MPCA has also been identified as having herbicidal properties, making it potentially useful in agricultural applications .

Table 1: Summary of Biological Activities of 6-MPCA Derivatives

Activity TypeStudy ReferenceFindings
AntitumorModerate to weak inhibition on cancer cell lines
Enzyme InhibitionWeak inhibition of thymidylate synthase
HerbicidalIdentified as having significant herbicidal properties

Case Study: Antitumor Activity

In a notable study, researchers synthesized various derivatives of 6-MPCA and tested their antitumor activity against human cancer cell lines. The results indicated that while some derivatives showed promise, the overall activity was moderate to weak. This suggests that structural modifications are necessary to enhance their efficacy against specific cancer types .

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory effects of 6-MPCA derivatives on thymidylate synthase. The study revealed that while some compounds exhibited weak inhibition, there is potential for developing more potent inhibitors through structural optimization .

The mechanism by which 6-MPCA exerts its biological effects involves interactions with specific molecular targets:

  • Molecular Targets : It interacts with enzymes involved in DNA synthesis and cellular proliferation.
  • Biological Pathways : Modulation of pathways related to apoptosis and signal transduction has been observed, indicating its role in regulating cell growth and death processes .

Properties

IUPAC Name

6-methoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLLRPFWZLSHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391213
Record name 6-methoxypyrimidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38214-45-8
Record name 6-methoxypyrimidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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